molecular formula C19H19N7O B4862841 2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide

2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide

Cat. No.: B4862841
M. Wt: 361.4 g/mol
InChI Key: PTLLNQJMGAAPPS-UHFFFAOYSA-N
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Description

2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common method involves the condensation of 3,5-bis(1-methylpyrazol-4-yl)pyrazole with N-phenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction could produce reduced pyrazole derivatives .

Scientific Research Applications

2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(1-methylpyrazol-4-yl)-1H-pyrazole
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-Methylpyrazole

Uniqueness

2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide is unique due to its specific structure, which allows for a wide range of chemical reactions and interactions. Its combination of pyrazole rings and phenylacetamide moiety provides distinct properties that are not found in other similar compounds .

Properties

IUPAC Name

2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O/c1-24-11-14(9-20-24)17-8-18(15-10-21-25(2)12-15)26(23-17)13-19(27)22-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLLNQJMGAAPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NN2CC(=O)NC3=CC=CC=C3)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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